molecular formula C8H7N3O2 B1422660 2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 115951-61-6

2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B1422660
M. Wt: 177.16 g/mol
InChI Key: CDKPOCJEKAUMMH-UHFFFAOYSA-N
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Description

2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been a subject of intense research for numerous decades . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to have a wide range of chemical and biological properties . They have been discovered to have bioactivity as GABA A receptor positive allosteric modulators . Other classes of drugs such as proton pump inhibitors, aromatase inhibitors, and NSAIDs have also been developed from this chemical group .

Scientific Research Applications

Food Chemistry and Toxicology

  • Formation and Fate of Toxicants in Food Processing : Research has highlighted the formation of compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing, particularly through reactions involving carbohydrates and lipids. This formation is part of the broader study of heterocyclic aromatic amines, which are considered potential carcinogens and are formed in meat products during cooking at high temperatures. The study discusses the role of lipid oxidation and the Maillard reaction in the production and elimination of these toxicants, emphasizing the intricate chemistry that occurs in food upon processing and storage (Zamora & Hidalgo, 2015).

Medicinal Chemistry

  • Heterocyclic Scaffolds in Drug Discovery : Imidazo[1,2-b]pyridazine, a closely related scaffold, has been extensively reviewed for its potential in medicinal chemistry, particularly as a framework for developing kinase inhibitors, including the successful drug ponatinib. This review underscores the significance of the imidazo[1,2-b]pyridazine structure in yielding bioactive molecules with a wide range of therapeutic applications, highlighting structure-activity relationships and the quest for compounds with enhanced pharmacokinetic profiles (Garrido et al., 2021).

Synthetic Biology

  • Development of Unnatural Base Pairs : In the realm of synthetic biology, research has focused on developing unnatural base pairs for expanding the genetic alphabet, with imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines being investigated for their ability to form complementary base pairs in DNA. This work is part of broader efforts to create novel base pairs that go beyond the standard Watson-Crick pairs, aiming to enable the synthesis of proteins with unnatural amino acids and to facilitate new biotechnological applications (Saito-Tarashima & Minakawa, 2018).

Future Directions

The future directions for research on 2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid could include further exploration of its potential therapeutic significance, given the known bioactivity of imidazopyridines . Additionally, new preparative methods for the synthesis of imidazopyridines using various catalysts could be explored .

properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-10-6-5(8(12)13)2-3-9-7(6)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPOCJEKAUMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217411
Record name 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

CAS RN

115951-61-6
Record name 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115951-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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